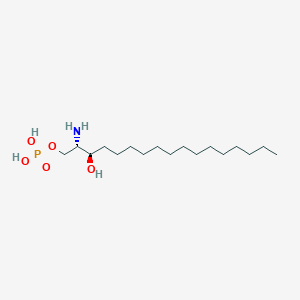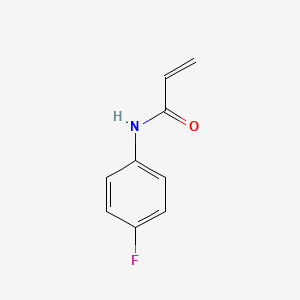
3-Phenylpropyl isocyanate
概要
説明
3-Phenylpropyl isocyanate (3-PPI) is an organic compound with the chemical formula C8H7NO. It is an isocyanate, which is a functional group of compounds that contain a carbon-nitrogen double bond. It is a colorless liquid with a strong odor and is soluble in organic solvents. 3-PPI has a variety of uses in the chemical industry, including in the synthesis of pharmaceuticals and agrochemicals. It has also been used in the production of polyurethane foams and as a reagent in organic synthesis.
科学的研究の応用
Polymerization and Optical Activity
- Asymmetric Polymerization : 3-Phenylpropyl isocyanate is used in asymmetric polymerization, particularly with chiral anionic initiators. This process can result in optically active polymers, with the optical activities depending significantly on molecular weight and temperature (Okamoto et al., 1993).
Biologically Active Compounds
- Synthesis of Anticancer Agents : This compound plays a role in the synthesis of diamino-pyrazoles, which have potential antitumoral activity. It reacts with 3‐(2‐acylhydrazino)‐3‐aminopropenenitriles to form key intermediates used in anticancer drug development (Cocco et al., 2006).
Chemical Reactions and Complex Formation
- Charge-Transfer Complexes in Cycloaddition : Phenyl isocyanate, including this compound, forms charge-transfer complexes in cycloaddition reactions, with a significant solvent effect observed in these processes (Harano et al., 1986).
Non-hazardous Chemical Substitutes
- Substituting Hazardous Chemicals : this compound and related compounds are investigated as safer substitutes for toxic chemicals like arylsulfonyl isocyanates, which are used in various commercial applications (Sa̧czewski et al., 2006).
Organometallic Chemistry
- Organolanthanide Reactions : In organometallic chemistry, this compound undergoes reactions with organolanthanide compounds, leading to the formation of products with potential applications in various chemical processes (Sun et al., 2010).
Photophysical Properties
- Hybrid Terbium Centered Systems : It is used in the molecular design of hybrid terbium-centered systems, where it contributes to the photo-physical properties of these systems, particularly in luminescence applications (Yan & Wang, 2007).
In Situ Reaction Monitoring
- FT-IR/ATR-Spectroscopy for Isocyanate Reactions : Fiber-optic FT-IR/ATR-spectroscopy is applied to monitor reactions of phenyl isocyanate, including this compound, in real-time, providing insights into reaction dynamics (Friebe & Siesler, 2007).
Applications in Li-ion Batteries
- Electrolyte Additive for Li-ion Batteries : Aromatic isocyanates, including phenyl isocyanate, are used as additives in electrolytes for Li-ion batteries, improving the initial irreversible capacities and cycleability (Zhang, 2006).
作用機序
Target of Action
The primary target of 3-Phenylpropyl isocyanate is the respiratory system . This compound interacts with the cells in the respiratory tract, leading to various physiological responses.
Result of Action
Exposure to this compound can lead to a range of effects, including skin irritation, serious eye irritation, and respiratory symptoms . It may also cause an allergic skin reaction and respiratory sensitization . These effects are likely due to the compound’s reactivity with biological molecules, leading to cellular damage and an immune response.
特性
IUPAC Name |
3-isocyanatopropylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c12-9-11-8-4-7-10-5-2-1-3-6-10/h1-3,5-6H,4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPABAKMRZCBXTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10392382 | |
| Record name | 3-Phenylpropyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10392382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68664-23-3 | |
| Record name | 3-Phenylpropyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10392382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 68664-23-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can 3-phenylpropyl isocyanate undergo polymerization at room temperature? What factors influence this process?
A1: While this compound doesn't readily homopolymerize at room temperature, it can undergo copolymerization with other isocyanates under specific conditions. Research has shown that it can copolymerize with hexyl isocyanate at room temperature using lanthanum isopropoxide (La(OiPr)3) as an initiator. [] This suggests that the steric hindrance of the phenylpropyl group might hinder its self-polymerization, but copolymerization with less bulky isocyanates becomes feasible.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



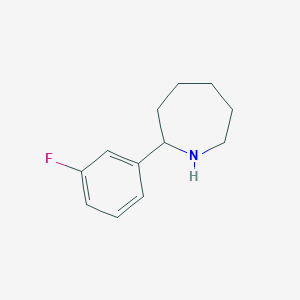
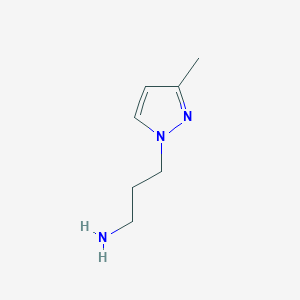
![(E)-4-[2-(4-{[4-(Tert-butyl)benzoyl]amino}benzoyl)hydrazino]-4-oxo-2-butenoic acid](/img/structure/B1306656.png)
![2-(2-Methyl-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-propionic acid](/img/structure/B1306664.png)
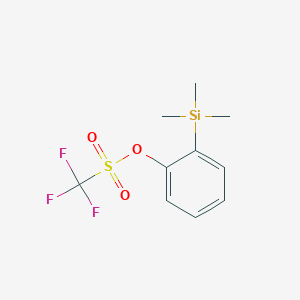
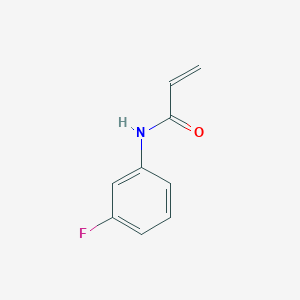

![7-Fluoro-2-[(2-nitroanilino)methylene]-3-phenyl-1-indanone](/img/structure/B1306679.png)

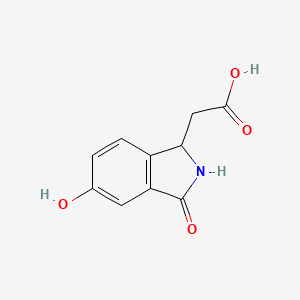
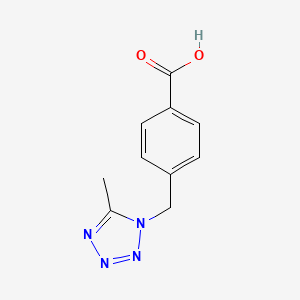
![2-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid](/img/structure/B1306704.png)
